Cas no 2228482-66-2 (6-methoxynaphthalen-2-yl sulfamate)

6-Methoxynaphthalen-2-yl sulfamate is a sulfamate ester derivative of 6-methoxy-2-naphthol, characterized by its stable sulfamate functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a precursor or intermediate in the development of bioactive molecules. The methoxy and sulfamate moieties contribute to its reactivity, enabling selective modifications for targeted applications. Its crystalline structure and well-defined chemical properties facilitate precise handling in laboratory settings. The compound’s stability under standard conditions makes it suitable for further derivatization or mechanistic studies, particularly in exploring sulfamate-based pharmacophores.
6-methoxynaphthalen-2-yl sulfamate structure
2228482-66-2 structure
Product Name:6-methoxynaphthalen-2-yl sulfamate
CAS No:2228482-66-2
MF:C11H11NO4S
MW:253.274341821671
CID:6585996
PubChem ID:165846213
Update Time:2025-11-06

6-methoxynaphthalen-2-yl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 6-methoxynaphthalen-2-yl sulfamate
    • EN300-1991245
    • 2228482-66-2
    • Inchi: 1S/C11H11NO4S/c1-15-10-4-2-9-7-11(16-17(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H2,12,13,14)
    • InChI Key: YHALLAAGPLBFKF-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OC1=CC=C2C=C(C=CC2=C1)OC

Computed Properties

  • Exact Mass: 253.04087901g/mol
  • Monoisotopic Mass: 253.04087901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 87Ų

6-methoxynaphthalen-2-yl sulfamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1991245-0.05g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
0.05g
$864.0 2023-09-16
Enamine
EN300-1991245-0.1g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
0.1g
$904.0 2023-09-16
Enamine
EN300-1991245-0.25g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
0.25g
$946.0 2023-09-16
Enamine
EN300-1991245-0.5g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
0.5g
$987.0 2023-09-16
Enamine
EN300-1991245-1.0g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
1g
$1029.0 2023-05-31
Enamine
EN300-1991245-2.5g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
2.5g
$2014.0 2023-09-16
Enamine
EN300-1991245-5.0g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
5g
$2981.0 2023-05-31
Enamine
EN300-1991245-10.0g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
10g
$4421.0 2023-05-31
Enamine
EN300-1991245-1g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
1g
$1029.0 2023-09-16
Enamine
EN300-1991245-5g
6-methoxynaphthalen-2-yl sulfamate
2228482-66-2
5g
$2981.0 2023-09-16

Additional information on 6-methoxynaphthalen-2-yl sulfamate

Professional Introduction to 6-methoxynaphthalen-2-yl sulfamate (CAS No: 2228482-66-2)

6-methoxynaphthalen-2-yl sulfamate, identified by the Chemical Abstracts Service Number (CAS No) 2228482-66-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of naphthalene derivatives, characterized by the presence of a methoxy group and a sulfamate functional moiety. The unique structural configuration of 6-methoxynaphthalen-2-yl sulfamate makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The sulfamate group in the molecular structure of 6-methoxynaphthalen-2-yl sulfamate plays a crucial role in determining its chemical reactivity and biological properties. Sulfamates are well-known for their ability to act as leaving groups in nucleophilic substitution reactions, making them valuable intermediates in synthetic organic chemistry. Additionally, the methoxy group attached to the naphthalene ring influences the electronic properties of the molecule, potentially enhancing its interactions with biological targets. These features have positioned 6-methoxynaphthalen-2-yl sulfamate as a compound of interest for further exploration in drug discovery and molecular biology.

Recent advancements in medicinal chemistry have highlighted the importance of naphthalene derivatives in the development of pharmacologically active compounds. The naphthalene scaffold, with its aromatic stability and diverse functionalization possibilities, offers a versatile platform for designing molecules with tailored biological activities. In particular, derivatives such as 6-methoxynaphthalen-2-yl sulfamate have been investigated for their potential roles in modulating enzyme function and cellular signaling pathways. For instance, studies have suggested that compounds with similar structural motifs may interact with proteases and kinases, thereby influencing metabolic and inflammatory processes.

In the realm of academic research, 6-methoxynaphthalen-2-yl sulfamate has been explored as a precursor in the synthesis of more complex bioactive molecules. The presence of both the methoxy and sulfamate functional groups provides multiple points for chemical modification, allowing researchers to introduce additional substituents or linkages that enhance specific biological effects. This flexibility has made 6-methoxynaphthalen-2-yl sulfamate a valuable building block in medicinal chemistry libraries. Furthermore, computational studies have been employed to predict the binding affinities and pharmacokinetic properties of this compound, providing insights into its potential therapeutic utility.

The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting disease-related enzymes. Given its structural features, 6-methoxynaphthalen-2-yl sulfamate has been hypothesized to interfere with the catalytic activity of certain proteases involved in cancer progression and inflammatory disorders. Preliminary experimental data indicate that analogs of this compound exhibit inhibitory effects on specific enzymatic pathways, suggesting their potential as lead compounds for drug development. These findings underscore the importance of continued research into structurally diverse naphthalene derivatives like 6-methoxynaphthalen-2-yl sulfamate.

Beyond its pharmaceutical applications, 6-methoxynaphthalen-2-yl sulfamate has also found utility in biochemical research as a tool compound for studying enzyme mechanisms and substrate recognition. Its ability to serve as a competitive inhibitor or substrate analog allows researchers to dissect complex biological processes at the molecular level. For example, investigations using 6-methoxynaphthalen-2-yl sulfamate have provided insights into the specificity and regulation of metabolic enzymes, contributing to our understanding of cellular homeostasis.

The synthesis of 6-methoxynaphthalen-2-yl sulfamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also ensure high yields and purity necessary for subsequent biological evaluation.

In conclusion, 6-methoxynaphthalen-2-yl sulfamate (CAS No: 2228482-66-2) represents a significant compound in contemporary pharmaceutical research due to its unique structural features and potential biological activities. The interplay between its methoxy and sulfamate functionalities offers opportunities for designing molecules with targeted therapeutic effects. As ongoing studies continue to uncover new applications for this derivative, it is expected that 6-methoxynaphthalen-2-yl sulfamate will remain at the forefront of medicinal chemistry investigations, contributing to advancements in drug development and biochemical understanding.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD